molecular formula C14H26O B15352700 (9E,11E)-9,11-Tetradecadien-1-ol

(9E,11E)-9,11-Tetradecadien-1-ol

Cat. No.: B15352700
M. Wt: 210.36 g/mol
InChI Key: ZKCFLTTYWFSLDK-VNKDHWASSA-N
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Description

(9E,11E)-9,11-Tetradecadien-1-ol is a fatty alcohol with a molecular formula of C16H30O. It is a long-chain unsaturated alcohol that is part of the larger family of fatty alcohols. These compounds are known for their roles in various biological processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9E,11E)-9,11-Tetradecadien-1-ol typically involves the reduction of the corresponding fatty acid, (9E,11E)-9,11-tetradecadienoic acid. This can be achieved using reducing agents such as lithium aluminium hydride (LiAlH4) or catalytic hydrogenation under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced through the hydrogenation of vegetable oils or animal fats that contain the corresponding unsaturated fatty acids. The process involves the use of catalysts like nickel or palladium to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions: (9E,11E)-9,11-Tetradecadien-1-ol can undergo various chemical reactions, including:

  • Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

  • Reduction: Further reduction can lead to the formation of saturated fatty alcohols.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfates.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

  • Reduction: Catalytic hydrogenation is typically performed using hydrogen gas (H2) and a metal catalyst.

  • Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products Formed:

  • Oxidation: (9E,11E)-9,11-tetradecadienal or (9E,11E)-9,11-tetradecadienoic acid.

  • Reduction: Saturated fatty alcohols.

  • Substitution: Halogenated derivatives or sulfates.

Scientific Research Applications

(9E,11E)-9,11-Tetradecadien-1-ol has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its role in cell membrane structure and function.

  • Medicine: Investigated for its potential anti-inflammatory and anti-carcinogenic properties.

  • Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which (9E,11E)-9,11-Tetradecadien-1-ol exerts its effects involves its interaction with cell membranes and signaling pathways. It may modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. The compound can also act as a precursor to bioactive lipids that play a role in cellular signaling.

Comparison with Similar Compounds

(9E,11E)-9,11-Tetradecadien-1-ol is similar to other fatty alcohols and conjugated linoleic acids (CLAs). its unique double bond configuration and position make it distinct in terms of its biological and chemical properties. Other similar compounds include:

  • (9Z,11E)-9,11-Tetradecadien-1-ol

  • (10E,12Z)-9,11-Tetradecadien-1-ol

  • (9E,11E)-Octadecadienoic acid

These compounds differ in their double bond positions and configurations, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(9E,11E)-tetradeca-9,11-dien-1-ol

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,15H,2,7-14H2,1H3/b4-3+,6-5+

InChI Key

ZKCFLTTYWFSLDK-VNKDHWASSA-N

Isomeric SMILES

CC/C=C/C=C/CCCCCCCCO

Canonical SMILES

CCC=CC=CCCCCCCCCO

Origin of Product

United States

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